Cas no 132124-79-9 (1-Butene, 1,4-dibromo-, (E)-)

1-Butene, 1,4-dibromo-, (E)- 化学的及び物理的性質
名前と識別子
-
- 1-Butene, 1,4-dibromo-, (E)-
- 1-Butene, 1,4-dibromo-, (E)- (9CI)
- 132124-79-9
- (1E)-1,4-dibromobut-1-ene
- (E)-1,4-dibromobut-1-ene
- LJVHJHLTRBXGMH-HNQUOIGGSA-N
- EN300-6738926
- SCHEMBL258600
- (E)-1,4-dibromobutene
-
- インチ: InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1,3H,2,4H2/b3-1+
- InChIKey: LJVHJHLTRBXGMH-HNQUOIGGSA-N
計算された属性
- せいみつぶんしりょう: 213.88158g/mol
- どういたいしつりょう: 211.88363g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 40.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 0Ų
1-Butene, 1,4-dibromo-, (E)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6738926-1.0g |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 1g |
$2599.0 | 2023-05-30 | ||
Enamine | EN300-6738926-0.05g |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 0.05g |
$691.0 | 2023-05-30 | ||
1PlusChem | 1P028NCC-50mg |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 50mg |
$916.00 | 2023-12-22 | |
Aaron | AR028NKO-50mg |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 50mg |
$976.00 | 2025-02-16 | |
Aaron | AR028NKO-2.5g |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 2.5g |
$7031.00 | 2023-12-16 | |
Aaron | AR028NKO-250mg |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 250mg |
$1794.00 | 2025-02-16 | |
Aaron | AR028NKO-1g |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 1g |
$3599.00 | 2025-02-16 | |
1PlusChem | 1P028NCC-5g |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 5g |
$9381.00 | 2023-12-22 | |
1PlusChem | 1P028NCC-10g |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 10g |
$13878.00 | 2023-12-22 | |
Aaron | AR028NKO-5g |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 5g |
$10392.00 | 2023-12-16 |
1-Butene, 1,4-dibromo-, (E)- 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
1-Butene, 1,4-dibromo-, (E)-に関する追加情報
Chemical Profile of 1-Butene, 1,4-dibromo-, (E) (CAS No: 132124-79-9)
1-Butene, 1,4-dibromo-, (E) (CAS No: 132124-79-9) is a specialized organobromine compound that has garnered significant attention in the field of synthetic chemistry and material science due to its unique structural and reactivity features. This compound, characterized by its (E)-configuration and the presence of bromine substituents at the 1 and 4 positions of the butene backbone, serves as a versatile intermediate in the synthesis of complex molecules. The precise arrangement of functional groups in this molecule not only influences its chemical behavior but also opens up diverse applications in pharmaceuticals, agrochemicals, and polymer science.
The (E)-configuration of 1-Butene, 1,4-dibromo-, (E) is particularly noteworthy as it imparts a specific spatial orientation to the bromine atoms. This geometric arrangement can significantly affect the compound's reactivity in various chemical transformations. For instance, the electron-withdrawing nature of bromine atoms can influence electrophilic and nucleophilic substitution reactions, making this compound a valuable tool for constructing more intricate molecular architectures. Researchers have leveraged these properties to develop novel synthetic routes for heterocyclic compounds and functionalized alkenes.
In recent years, advancements in computational chemistry have enabled a deeper understanding of the mechanistic aspects of reactions involving 1-Butene, 1,4-dibromo-, (E). Molecular modeling studies have revealed that the presence of bromine substituents enhances the electrophilicity of the double bond, facilitating reactions such as cross-coupling and addition reactions with high selectivity. These insights have been instrumental in designing efficient synthetic strategies for drug candidates and advanced materials. For example, researchers have utilized this compound as a precursor in the synthesis of antiviral agents and catalysts for organic transformations.
The pharmaceutical industry has shown particular interest in 1-Butene, 1,4-dibromo-, (E) due to its potential as a building block for biologically active molecules. Brominated compounds are widely recognized for their therapeutic properties, and modifications at specific positions can tailor their pharmacological activity. Recent studies have demonstrated its role in synthesizing novel kinase inhibitors and antimicrobial agents. The ability to introduce bromine atoms at precise locations allows for fine-tuning of molecular interactions with biological targets, which is crucial for developing drugs with improved efficacy and reduced side effects.
Moreover, the polymer science sector has explored 1-Butene, 1,4-dibromo-, (E) as a monomer or crosslinking agent in the development of high-performance polymers. The bromine atoms can serve as reactive sites for polymerization or functionalization processes, leading to materials with enhanced thermal stability and mechanical strength. Innovations in this area have led to the creation of advanced coatings and adhesives that meet stringent industrial requirements. The compound's compatibility with various polymerization techniques makes it a valuable asset in materials engineering.
Environmental considerations also play a crucial role in the utilization of 1-Butene, 1,4-dibromo-, (E). Efforts are underway to optimize synthetic pathways that minimize waste generation and reduce environmental impact. Green chemistry principles are being applied to develop more sustainable methods for producing this compound. For instance, catalytic processes that employ recyclable catalysts or solvent-free conditions are being investigated to enhance efficiency while reducing ecological footprint.
The future prospects of 1-Butene, 1,4-dibromo-, (E) are promising, with ongoing research aimed at uncovering new applications and refining its synthesis. Collaborative efforts between academia and industry are expected to drive innovation in this field. As computational tools become more sophisticated and experimental techniques evolve, the potential uses for this compound will continue to expand across multiple disciplines.
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